molecular formula C14H16N2O4S B2910671 2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448062-78-9

2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2910671
CAS No.: 1448062-78-9
M. Wt: 308.35
InChI Key: KIJPQNODNDNFMC-UHFFFAOYSA-N
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Description

2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a complex chemical process and has been found to exhibit significant biochemical and physiological effects, making it a promising candidate for future drug development.

Mechanism of Action

The mechanism of action of 2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide involves the inhibition of certain enzymes involved in the inflammatory response and the induction of apoptosis in cancer cells. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound has been found to induce apoptosis in cancer cells through the activation of caspase-3, a key enzyme involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. In particular, studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to exhibit low toxicity in animal models, making it a promising candidate for future drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide in lab experiments is its ability to inhibit the activity of COX-2, a key enzyme involved in the inflammatory response. This makes it a useful tool for studying the mechanisms underlying inflammation and pain. Additionally, the low toxicity of this compound in animal models makes it a safe and reliable tool for studying the effects of anti-inflammatory and anti-cancer compounds.
One limitation of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments. Additionally, the specific mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound are not fully understood, making it challenging to design experiments to study these effects.

Future Directions

There are several future directions for research involving 2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide. One area of focus is the development of novel anti-inflammatory and anti-cancer compounds based on the structure of this compound. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of more effective therapies for inflammatory and cancer-related diseases. Finally, the synthesis process for this compound could be further optimized to improve efficiency and reduce costs, making it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide involves several steps, including the reaction of 4-bromoanisole with ethynylmagnesium bromide to form 4-ethynylanisole. This compound is then reacted with 4-chlorobutyronitrile to form 4-(but-2-yn-1-yl)anisole, which is further reacted with cyclopropanesulfonyl chloride to form 4-(Cyclopropanesulfonamido)but-2-yn-1-yl)anisole. Finally, this compound is reacted with benzoyl chloride to form this compound.

Scientific Research Applications

2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide has been extensively studied for its potential therapeutic applications. In particular, this compound has been found to exhibit significant anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the activity of certain enzymes involved in the inflammatory response and can induce apoptosis in cancer cells.

Properties

IUPAC Name

2-[4-(cyclopropylsulfonylamino)but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c15-14(17)12-5-1-2-6-13(12)20-10-4-3-9-16-21(18,19)11-7-8-11/h1-2,5-6,11,16H,7-10H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJPQNODNDNFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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